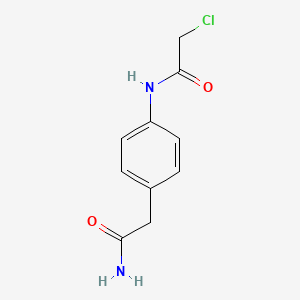![molecular formula C12H20N4O B7557627 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-tumor and anti-viral properties.
Wirkmechanismus
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate the immune system and induce the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide also inhibits the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as interferons, TNF-alpha, and IL-6. It also activates the immune system and induces the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide inhibits the formation of new blood vessels, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties, which makes it a valuable tool for cancer research. However, 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has some limitations. It has a short half-life, which means it needs to be administered frequently. It also has some toxicity, which limits its use in clinical trials.
Zukünftige Richtungen
There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research. One direction is to investigate its potential as an anti-viral agent. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another direction is to investigate its potential in combination with other anti-tumor agents. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. Finally, there is a need to investigate the mechanism of action of 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide in more detail to optimize its use in cancer therapy.
Conclusion:
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide is a synthetic compound that has been extensively studied for its anti-tumor and anti-viral properties. It activates the immune system and induces the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research, including investigating its potential as an anti-viral agent, its use in combination with other anti-tumor agents, and optimizing its use in cancer therapy.
Synthesemethoden
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by the addition of pentanoyl chloride. The resulting product is then purified through column chromatography to obtain pure 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Eigenschaften
IUPAC Name |
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-4-5-10(13)12(17)15-9-6-7-11(14-8-9)16(2)3/h6-8,10H,4-5,13H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYULDFLRRZZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)

![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)



![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)
